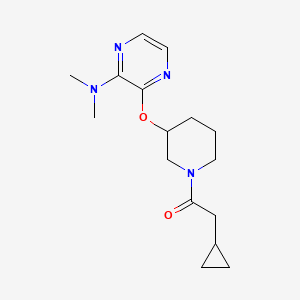

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Beschreibung

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone (CAS: 2034480-19-6) is a synthetic compound with the molecular formula C₁₆H₂₄N₄O₂ and a molecular weight of 304.39 g/mol . Its structure features a cyclopropyl group linked to a piperidinyl-methanone core, which is further substituted with a dimethylamino-pyrazine moiety via an ether bond. The SMILES notation (O=C(N1CCCC(C1)Oc1nccnc1N(C)C)CC1CC1) highlights its heterocyclic complexity, combining pyrazine, piperidine, and cyclopropane elements. This compound is marketed for research purposes, with availability in quantities ranging from 1 mg to 100 mg at varying price points .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-19(2)15-16(18-8-7-17-15)22-13-4-3-9-20(11-13)14(21)10-12-5-6-12/h7-8,12-13H,3-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKTOCIFAGKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Pyrazine-Containing Compounds

2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine

A structurally related pyrazine derivative, 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine (C₁₀H₁₆N₂O, MW: 180.25 g/mol), shares a pyrazine core but differs in substituents. Key distinctions include:

- Substituents: The target compound’s dimethylamino group contrasts with the methoxy and methylpropyl groups in the analog.

- Physicochemical Properties: The analog has a logP (octanol/water partition coefficient) of 2.34 and a water solubility log10ws of -0.56, indicating moderate lipophilicity . The target compound’s dimethylamino group and piperidinyl ether may increase polarity, though exact solubility data are unavailable.

Comparison with Piperidinyl-Methanone Derivatives

Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone

This piperidinyl-methanone analog (C₃₀H₂₈N₆O₂, MW: 504.58 g/mol) shares the cyclopropyl-piperidinyl-methanone framework but incorporates a benzimidazole-pyrimidine system and a naphthyl group . Key comparisons include:

- Size and Complexity : The target compound is significantly smaller (MW: 304.39 vs. 504.58), which may improve bioavailability and synthetic accessibility.

- Functional Groups: The analog’s benzimidazole and naphthyl groups confer high lipophilicity, whereas the target’s pyrazine and dimethylamino groups balance hydrophilicity.

Analysis of Physicochemical Properties

- logP: The dimethylamino group may lower logP compared to purely hydrophobic analogs (e.g., the naphthyl-containing compound in ), but higher than simpler pyrazines like the 2-methoxy derivative .

- Solubility: The piperidinyl ether and dimethylamino groups likely enhance water solubility relative to non-polar analogs, though steric bulk from the cyclopropane could offset this.

Biologische Aktivität

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone, often referred to as a novel pharmacological compound, has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHNO, featuring a cyclopropyl group, a piperidine moiety, and a pyrazine derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and kinases. Specifically, the piperidine component may facilitate binding to dopamine or serotonin receptors, while the pyrazine moiety can influence kinase activity, particularly in cancer pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases involved in tumor growth and proliferation. For instance:

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects. Preliminary investigations have indicated:

| Effect | Mechanism |

|---|---|

| Increased dopamine levels | Potential inhibition of dopamine reuptake . |

| Anxiolytic properties | Modulation of serotonin receptors . |

Case Studies

-

Case Study 1: In Vivo Efficacy

- In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.

-

Case Study 2: Neurobehavioral Assessment

- A behavioral study assessed the compound's effects on anxiety-like behavior in rodents. Results indicated a notable decrease in anxiety levels, suggesting potential applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.